1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one
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Overview
Description
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one is a sophisticated molecule that features both triazole and benzimidazole moieties. This unique structural combination suggests potential biological activity, making it an attractive candidate for scientific investigation, especially in fields like medicinal chemistry and pharmaceutical development.
Preparation Methods
The synthetic routes for this compound typically involve a sequence of reactions that strategically assemble the triazole, azabicyclo octane, and benzimidazole rings. A common approach might include:
Initial synthesis of the 1H-1,2,4-triazole derivative.
Formation of the azabicyclo[3.2.1]octane scaffold through cyclization reactions.
Coupling the triazole unit with the azabicyclo[3.2.1]octane intermediate.
Finally, attaching the benzimidazole moiety via nucleophilic substitution or other appropriate linkage techniques. Industrially, the production might involve continuous flow processes to ensure scalability and consistency.
Chemical Reactions Analysis
This compound can undergo various reactions such as:
Oxidation
Possibly using agents like potassium permanganate.
Reduction
Using typical reagents like sodium borohydride to reduce any potentially reactive ketone groups.
Substitution
Particularly nucleophilic substitution at the benzimidazole nitrogen.
The reaction conditions typically include solvents like dichloromethane or dimethylformamide, and catalysts like palladium or copper might be employed to facilitate these transformations. The major products usually retain the integrity of the triazole and benzimidazole rings due to their stability.
Scientific Research Applications
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[32
Chemistry
As an intermediate in organic synthesis.
Biology
Studying its interaction with biomolecules, given the triazole ring's known affinity for binding with enzymes.
Medicine
Potential pharmacological properties, including antimicrobial or antifungal activity due to the triazole and benzimidazole components.
Industry
Might be used as a functional material in the development of new polymers or coatings.
Mechanism of Action
The compound’s biological activity could be attributed to its ability to bind to specific molecular targets. The triazole ring may inhibit certain enzymes by mimicking substrate structures, while the benzimidazole ring might disrupt protein-DNA interactions, a known mechanism for similar compounds. These actions could interfere with essential biological pathways in microorganisms, potentially leading to their use as antimicrobial agents.
Comparison with Similar Compounds
Compared to other triazole-benzimidazole derivatives, this compound’s uniqueness lies in its azabicyclo[3.2.1]octane structure, which can enhance its binding affinity and selectivity. Similar compounds include:
1H-1,2,4-triazole derivatives like fluconazole.
Benzimidazole derivatives like albendazole. Each of these compounds has demonstrated significant biological activity, but the incorporation of the azabicyclo[3.2.1]octane ring in our compound could offer enhanced pharmacokinetic properties or new mechanisms of action.
There you have it—a comprehensive look into the intriguing world of this compound!
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-18(9-22-12-20-16-3-1-2-4-17(16)22)24-13-5-6-14(24)8-15(7-13)23-11-19-10-21-23/h1-4,10-15H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHWKFOAGOPUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=NC4=CC=CC=C43)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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